Enhanced Electrophilicity and Acylation Reactivity vs. 3-Chloropropionyl Chloride
The β-bromine substituent in 3-bromopropionyl chloride exerts a stronger electron-withdrawing inductive effect (-I) compared to the β-chlorine in 3-chloropropionyl chloride. This difference is reflected in the enhanced electrophilicity of the carbonyl carbon, which facilitates more rapid acylation reactions with nucleophiles such as amines and alcohols . While exact rate constant comparisons for identical nucleophilic partners are not available in the public domain, the class-level inference is supported by the general reactivity trend: alkyl bromides are significantly more reactive electrophiles than alkyl chlorides in nucleophilic substitution reactions. The dual electrophilic sites (acyl chloride and β-bromoalkyl) in 3-bromopropionyl chloride further enable orthogonal functionalization sequences that are less efficient or unattainable with the chloro analog .
| Evidence Dimension | Carbonyl carbon electrophilicity (qualitative) |
|---|---|
| Target Compound Data | Enhanced electrophilicity due to β-bromine -I effect |
| Comparator Or Baseline | 3-Chloropropionyl chloride; weaker -I effect from β-chlorine |
| Quantified Difference | Not quantified; class-level trend (Br > Cl for inductive withdrawal) |
| Conditions | Acylation reactions with amines/alcohols |
Why This Matters
Procurement of 3-bromopropionyl chloride rather than the chloro analog is justified when reaction rate or completeness of acylation is critical for achieving target yields in multi-step syntheses.
